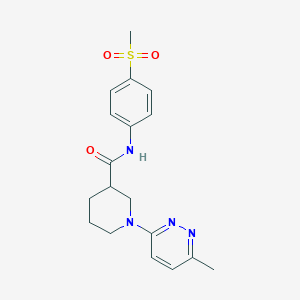

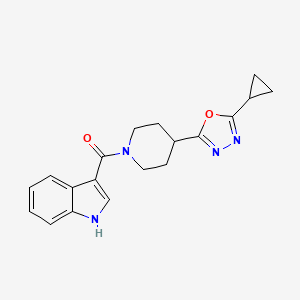

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Discovery of Soluble Epoxide Hydrolase Inhibitors

- Research led by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening and showed significant effects on a serum biomarker, suggesting their potential for in vivo investigation in various disease models. The study highlights the importance of specific functional groups and phenyl group substitution for achieving high potency and selectivity (Thalji et al., 2013).

Antipsychotic Agent Synthesis

- A study by Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. The compounds demonstrated significant antagonistic activity in receptor functional assays, suggesting their utility in treating psychiatric disorders (Park et al., 2010).

Anti-Acetylcholinesterase Activity

- Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity. One compound, in particular, showed potent inhibitory activity and was considered for development as an antidementia agent, highlighting the therapeutic potential of such structures in neurodegenerative diseases (Sugimoto et al., 1990).

CGRP Receptor Antagonist Synthesis

- Cann et al. (2012) developed a synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, which involved a convergent, stereoselective approach. This compound is significant for its potential application in treating conditions related to CGRP, such as migraines (Cann et al., 2012).

Met Kinase Inhibitor for Cancer Therapy

- Schroeder et al. (2009) identified a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model, illustrating their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name |

1-(6-methylpyridazin-3-yl)-N-(4-methylsulfonylphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-13-5-10-17(21-20-13)22-11-3-4-14(12-22)18(23)19-15-6-8-16(9-7-15)26(2,24)25/h5-10,14H,3-4,11-12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAPXPDPDDVHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)

![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)